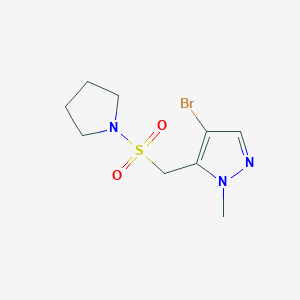
4-Bromo-1-methyl-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-methyl-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a methyl group, and a pyrrolidin-1-ylsulfonyl group attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the bromine atom, the methyl group, and the pyrrolidin-1-ylsulfonyl group. Common reagents used in these reactions include brominating agents, methylating agents, and sulfonylating agents. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-methyl-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new pyrazole derivatives with different functional groups.
Applications De Recherche Scientifique
4-Bromo-1-methyl-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-methyl-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Lacks the pyrrolidin-1-ylsulfonyl group, resulting in different chemical and biological properties.
1-Methyl-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-pyrazole:
4-Bromo-1-methyl-5-(methylsulfonyl)-1H-pyrazole: Contains a methylsulfonyl group instead of the pyrrolidin-1-ylsulfonyl group, leading to different chemical behavior.
Uniqueness
4-Bromo-1-methyl-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the pyrrolidin-1-ylsulfonyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H14BrN3O2S |
|---|---|
Poids moléculaire |
308.20 g/mol |
Nom IUPAC |
4-bromo-1-methyl-5-(pyrrolidin-1-ylsulfonylmethyl)pyrazole |
InChI |
InChI=1S/C9H14BrN3O2S/c1-12-9(8(10)6-11-12)7-16(14,15)13-4-2-3-5-13/h6H,2-5,7H2,1H3 |
Clé InChI |
CEBMJZXDQTUOET-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)Br)CS(=O)(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



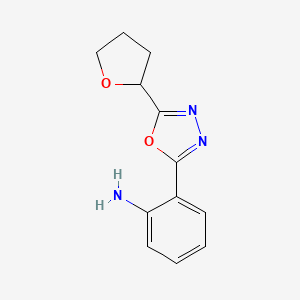
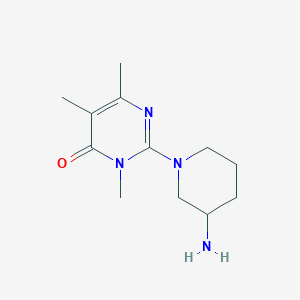

![2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11795735.png)
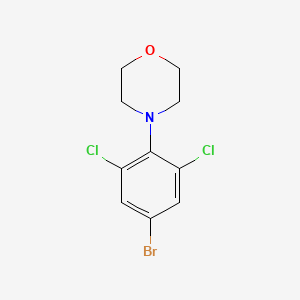



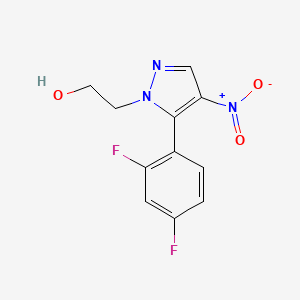
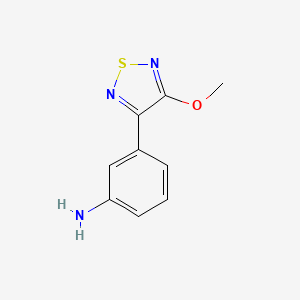

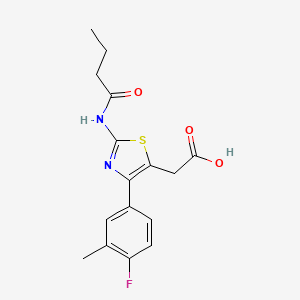
![5-(4-bromophenyl)-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole;dihydrochloride](/img/structure/B11795780.png)
